molecular formula C7H6FIO B1313143 1-Fluoro-2-iodo-4-methoxybenzene CAS No. 1028263-94-6

1-Fluoro-2-iodo-4-methoxybenzene

Cat. No.: B1313143
CAS No.: 1028263-94-6
M. Wt: 252.02 g/mol
InChI Key: YVAOSHLRHPIXQT-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4-methoxybenzene, also known by its IUPAC name this compound, is an organofluorine compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-iodo-4-methoxybenzene typically involves the iodination of 4-fluoroanisole. One common method is the Sandmeyer reaction, where 4-fluoroanisole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions generally require low temperatures to maintain the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1-fluoro-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAOSHLRHPIXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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